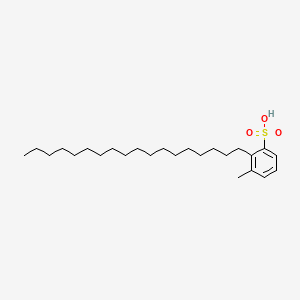
Ethanethiol, 2-(5-(4-chloro-2-quinolyloxy)pentyl)amino-, hydrogen sulfate (ester)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanethiol, 2-(5-(4-chloro-2-quinolyloxy)pentyl)amino-, hydrogen sulfate (ester) is a complex organic compound that features a quinoline moiety, a chloro substituent, and a sulfate ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethanethiol, 2-(5-(4-chloro-2-quinolyloxy)pentyl)amino-, hydrogen sulfate (ester) typically involves multiple steps:
Formation of the Quinoline Derivative: The starting material, 4-chloro-2-quinoline, is synthesized through a series of reactions involving chlorination and cyclization.
Alkylation: The quinoline derivative undergoes alkylation with 5-bromopentanol to introduce the pentyl chain.
Amination: The alkylated product is then reacted with ethanethiol to form the desired amino derivative.
Sulfation: Finally, the amino derivative is treated with sulfuric acid to form the hydrogen sulfate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides or sulfonic acids.
Reduction: Reduction reactions can target the quinoline ring or the sulfate ester group, leading to various reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Disulfides, sulfonic acids
Reduction: Reduced quinoline derivatives, desulfated products
Substitution: Amino or thiol-substituted quinoline derivatives
科学研究应用
Ethanethiol, 2-(5-(4-chloro-2-quinolyloxy)pentyl)amino-, hydrogen sulfate (ester) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA or interact with proteins, while the thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or activation of enzymatic activity. The sulfate ester group may enhance the compound’s solubility and facilitate its transport across biological membranes.
相似化合物的比较
Similar Compounds
4-Chloro-2-quinoline derivatives: These compounds share the quinoline core and chloro substituent but differ in the attached functional groups.
Ethanethiol derivatives: Compounds with similar thiol groups but different aromatic or aliphatic backbones.
Sulfate esters: Compounds with sulfate ester groups attached to various organic moieties.
Uniqueness
Ethanethiol, 2-(5-(4-chloro-2-quinolyloxy)pentyl)amino-, hydrogen sulfate (ester) is unique due to its combination of a quinoline core, a chloro substituent, a pentyl chain, and a sulfate ester group
属性
CAS 编号 |
41287-29-0 |
|---|---|
分子式 |
C16H21ClN2O4S2 |
分子量 |
404.9 g/mol |
IUPAC 名称 |
4-chloro-2-[5-(2-sulfosulfanylethylamino)pentoxy]quinoline |
InChI |
InChI=1S/C16H21ClN2O4S2/c17-14-12-16(19-15-7-3-2-6-13(14)15)23-10-5-1-4-8-18-9-11-24-25(20,21)22/h2-3,6-7,12,18H,1,4-5,8-11H2,(H,20,21,22) |
InChI 键 |
HGBYUSPXUFKKJJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)OCCCCCNCCSS(=O)(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


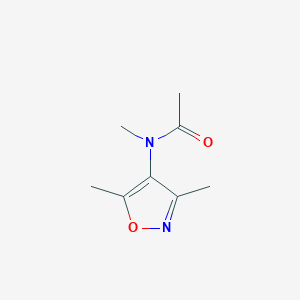
![N-[(2,3,4,5,6-pentachlorophenyl)methylidene]hydroxylamine](/img/structure/B13822587.png)
![5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13822594.png)
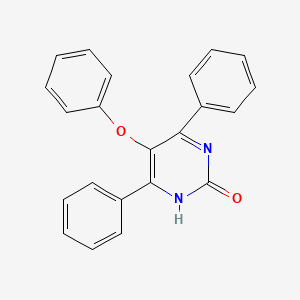
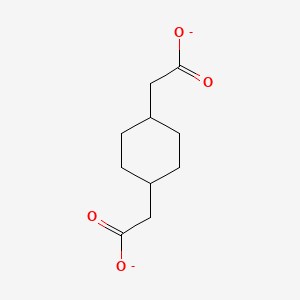
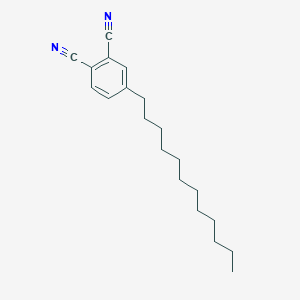
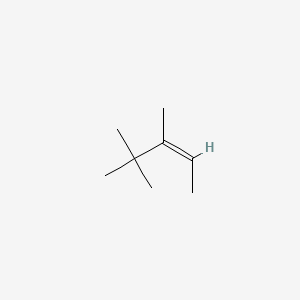
![N-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B13822639.png)
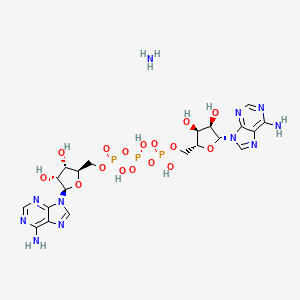
![N-(3-[2-Furyl]acryloyl)-Ala-Phe amide](/img/structure/B13822647.png)

![(3aR,5S,6R,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol](/img/structure/B13822659.png)
![1H-Imidazo[4,5-B]pyridine-2-acetonitrile,6-bromo](/img/structure/B13822664.png)
